molecular formula C12H16 B1296778 1-(3-Methyl-3-butenyl)-4-methylbenzene CAS No. 56818-01-0

1-(3-Methyl-3-butenyl)-4-methylbenzene

Cat. No.: B1296778
CAS No.: 56818-01-0
M. Wt: 160.25 g/mol
InChI Key: FOGLZKCYAMSSOE-UHFFFAOYSA-N
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Description

1-(3-Methyl-3-butenyl)-4-methylbenzene (CAS: 20574-99-6, 6683-51-8) is a substituted aromatic compound with the molecular formula C₁₁H₁₄ and a molar mass of 146.23 g/mol. Structurally, it consists of a benzene ring substituted with a methyl group at the para position (C4) and a branched 3-methyl-3-butenyl chain at the ortho position (C1). Synonyms include (3-Methyl-3-butenyl)benzene and 3-METHYL-4-PHENYL-1-BUTENE .

Properties

IUPAC Name

1-methyl-4-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-10(2)4-7-12-8-5-11(3)6-9-12/h5-6,8-9H,1,4,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGLZKCYAMSSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341192
Record name 1-(3-Methyl-3-butenyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56818-01-0
Record name 1-(3-Methyl-3-butenyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methyl-3-butenyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 3-methyl-3-buten-1-ol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-3-butenyl)-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed:

Scientific Research Applications

1-(3-Methyl-3-butenyl)-4-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-3-butenyl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by disrupting their cell membrane integrity. The compound may also interact with enzymes and proteins involved in various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Structural Differences
1-(3-Methyl-3-butenyl)-4-methylbenzene 4-methyl, 3-methyl-3-butenyl C₁₁H₁₄ 146.23 Reference compound; branched alkenyl chain
1-(2-Fluoropropyl)-4-methylbenzene (F9) 4-methyl, 2-fluoropropyl C₁₀H₁₂F 154.20 Fluorine atom introduces polarity and electronegativity
1-(Iodoethynyl)-4-methylbenzene 4-methyl, iodoethynyl C₉H₇I 258.06 Iodine and alkyne group enhance reactivity in cross-coupling
1-(But-3-enyl)-4-methylbenzene (3b) 4-methyl, linear butenyl C₁₁H₁₄ 146.23 Linear alkenyl chain (no methyl branching)
1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene 4-methoxy, phenylbutynyl, dimethyl groups C₂₀H₂₀O 276.37 Methoxy (electron-donating) and phenylacetylene groups

Key Observations :

  • Branching vs.
  • Electron-Donating/Withdrawing Groups : Methoxy (in C₂₀H₂₀O) and fluorine (in F9) substituents modulate electronic properties, affecting solubility and reactivity .
  • Halogenation: Iodoethynyl derivatives (e.g., C₉H₇I) exhibit higher molecular weights and enhanced utility in cross-coupling reactions compared to the non-halogenated target compound .

Physicochemical Properties

Property This compound 1-(2-Fluoropropyl)-4-methylbenzene (F9) 1-(Iodoethynyl)-4-methylbenzene
Boiling Point Moderate (estimated 180–200°C) Higher (due to polarity from F) High (iodine increases mass)
Solubility Low in polar solvents Moderate in polar solvents Low (nonpolar dominance)
Stability Prone to oxidation (alkene) Stable (C-F bond strength) Sensitive to light/heat (C-I)

Notes:

  • The target compound’s alkenyl group may lead to polymerization under radical conditions, unlike saturated analogs .
  • Fluorinated derivatives (e.g., F9) exhibit enhanced thermal stability due to strong C-F bonds .

Biological Activity

1-(3-Methyl-3-butenyl)-4-methylbenzene, also known as p-cymene , is a naturally occurring aromatic compound found in various essential oils. Its biological activity has garnered attention due to its potential therapeutic applications and effects on biological systems. This article delves into the compound's biological properties, including its interactions with enzymes, effects on cellular processes, and potential therapeutic uses.

Chemical Structure and Properties

  • Chemical Formula : C₁₀H₁₂
  • Molecular Weight : 136.20 g/mol
  • CAS Number : 56818-01-0

The structure of this compound consists of a benzene ring substituted with a methyl group and a 3-methyl-3-butenyl group, contributing to its unique chemical properties.

Interaction with Enzymes

This compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways:

  • Cytochrome P450 Enzymes : This compound can act as both a substrate and an inhibitor of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and endogenous compounds. The inhibition can alter metabolic pathways significantly, affecting drug bioavailability and efficacy.

Cellular Effects

The compound exhibits diverse effects on different cell types:

  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. It modulates key signaling pathways such as the MAPK pathway and the PI3K/Akt pathway, inhibiting cell proliferation .
  • Metabolic Modulation : It has been observed to inhibit lactate dehydrogenase activity, leading to reduced lactate production. This shift in metabolism can impact energy production in cells, particularly under hypoxic conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit growth .
  • Insecticidal Properties : Another investigation focused on the larvicidal activity of related compounds against Aedes aegypti, revealing that structural analogs of this compound showed significant toxicity towards mosquito larvae without affecting mammalian cells at similar concentrations .

Metabolic Pathways

The metabolism of this compound involves several key pathways:

  • Oxidation and Conjugation : The compound undergoes metabolic transformations primarily via oxidation by cytochrome P450 enzymes, leading to various metabolites. These metabolites can exhibit different biological activities compared to the parent compound .

Toxicological Profile

Understanding the safety profile of this compound is essential for its potential therapeutic use:

  • Cytotoxicity Studies : In vitro studies indicate that while the compound exhibits significant biological activity against certain pathogens, it shows low cytotoxicity towards human cells at therapeutic concentrations, making it a candidate for further research in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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